cis-4-Aminostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Aminostilbene: is an organic compound belonging to the stilbene family, characterized by the presence of an amino group attached to the fourth carbon of the stilbene backbone. Stilbenes are a group of compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Aminostilbene typically involves the reduction of nitro groups in precursor compounds. One common method is the reduction of 4-nitrostilbene using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: cis-4-Aminostilbene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is commonly used.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more reduced amine derivatives.
Substitution: Formation of acylated or alkylated products.
Scientific Research Applications
cis-4-Aminostilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of optical materials and dyes due to its photophysical properties.
Mechanism of Action
The mechanism of action of cis-4-Aminostilbene involves its interaction with molecular targets and pathways:
Molecular Targets: It can bind to microtubules, disrupting their function and leading to cell cycle arrest.
Pathways Involved: The compound can induce apoptosis in cancer cells by interfering with the mitotic spindle apparatus, leading to cell death.
Comparison with Similar Compounds
cis-3, 4′, 5-Trimethoxy-3′-aminostilbene: A derivative with similar anticancer properties but different substituents on the stilbene backbone.
trans-4-Aminostilbene: The trans isomer with different spatial arrangement and potentially different biological activities.
Uniqueness: cis-4-Aminostilbene is unique due to its specific spatial arrangement, which can influence its interaction with biological targets and its overall biological activity. Its ability to selectively disrupt tumor vascular perfusion without damaging normal organ perfusion makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
19466-67-2 |
---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-[(Z)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6- |
InChI Key |
VFPLSXYJYAKZCT-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.